Cas no 1333106-05-0 (2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol)

2-Amino-1-(4-chloro-2-methylphenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring both an aromatic chloro-methyl substituent and a hydroxyl-amine functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals and asymmetric catalysis. The presence of the amino and hydroxyl groups enables its use in the preparation of chiral ligands or as a building block for bioactive molecules. Its structural features, including the electron-withdrawing chloro group and steric influence of the methyl substituent, may enhance selectivity in stereocontrolled reactions. The compound’s stability and reactivity profile make it suitable for further functionalization under controlled conditions.
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol structure
1333106-05-0 structure
Product name:2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol
CAS No:1333106-05-0
MF:C9H12ClNO
MW:185.650681495667
CID:6474674
PubChem ID:68241613

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol
    • SCHEMBL12322208
    • EN300-1982827
    • 1333106-05-0
    • Inchi: 1S/C9H12ClNO/c1-6-4-7(10)2-3-8(6)9(12)5-11/h2-4,9,12H,5,11H2,1H3
    • InChI Key: WRFHKDUJXDEIOG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C)C=1)C(CN)O

Computed Properties

  • Exact Mass: 185.0607417g/mol
  • Monoisotopic Mass: 185.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 46.2Ų

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1982827-1.0g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol
1333106-05-0
1g
$943.0 2023-06-02
Enamine
EN300-1982827-2.5g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol
1333106-05-0
2.5g
$1370.0 2023-09-16
Enamine
EN300-1982827-5.0g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol
1333106-05-0
5g
$2732.0 2023-06-02
Enamine
EN300-1982827-0.5g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol
1333106-05-0
0.5g
$671.0 2023-09-16
Enamine
EN300-1982827-5g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol
1333106-05-0
5g
$2028.0 2023-09-16
Enamine
EN300-1982827-0.1g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol
1333106-05-0
0.1g
$615.0 2023-09-16
Enamine
EN300-1982827-10g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol
1333106-05-0
10g
$3007.0 2023-09-16
Enamine
EN300-1982827-10.0g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol
1333106-05-0
10g
$4052.0 2023-06-02
Enamine
EN300-1982827-1g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol
1333106-05-0
1g
$699.0 2023-09-16
Enamine
EN300-1982827-0.25g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol
1333106-05-0
0.25g
$642.0 2023-09-16

Additional information on 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol

Introduction to 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol (CAS No. 1333106-05-0)

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol, identified by its CAS number 1333106-05-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex aromatic structure with both amino and hydroxyl functional groups, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of a chloro substituent at the para position relative to a methyl group on the phenyl ring introduces unique electronic and steric properties, making it a versatile intermediate in the synthesis of more complex pharmacophores.

The structural motif of 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol is particularly noteworthy due to its ability to serve as a building block for the development of novel therapeutic agents. The combination of an amino group and a primary alcohol provides multiple sites for chemical modification, enabling the creation of diverse derivatives with tailored biological activities. This flexibility has made the compound a subject of interest in academic and industrial research, particularly in the pursuit of new treatments for various diseases.

In recent years, advancements in computational chemistry and molecular modeling have enhanced our understanding of how such compounds interact with biological targets. The aromatic system of 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol can engage in π-stacking interactions with nucleic acids and proteins, which is a critical consideration in drug design. Furthermore, the electron-withdrawing nature of the chloro group can modulate the reactivity of the molecule, influencing its binding affinity and selectivity.

One of the most compelling aspects of 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By designing molecules that specifically target kinase domains, researchers aim to develop treatments that can modulate these pathways effectively. The structural features of 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol make it an attractive scaffold for such inhibitors, as it can be modified to optimize binding interactions with the active site or allosteric pockets of kinases.

Recent studies have demonstrated the utility of 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol in the development of small-molecule probes for biochemical assays. These probes are essential tools for understanding enzyme mechanisms and identifying new drug targets. For instance, derivatives of this compound have been used to study the activity of tyrosine kinases, which are overexpressed in many cancers. By incorporating fluorescent or luminescent tags into the molecule, researchers can visualize kinase activity in living cells, providing insights into disease progression and potential therapeutic interventions.

The synthesis of 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol itself is an intriguing challenge that highlights the ingenuity of organic chemists. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in catalytic methods have streamlined these processes, making it more feasible to produce this compound on a larger scale. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the aromatic core efficiently.

From a computational perspective, density functional theory (DFT) calculations have been instrumental in elucidating the electronic structure and reactivity of 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol. These calculations provide detailed insights into how different substituents influence molecular properties such as dipole moment, polarizability, and hydrogen bonding capabilities. Such information is crucial for designing molecules with specific biological activities and for predicting their behavior in various environments.

The pharmaceutical industry has also explored 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol as a precursor for more complex drug candidates. By leveraging its structural features, researchers have synthesized libraries of derivatives that exhibit diverse pharmacological profiles. Some of these derivatives have shown promise in preclinical studies as potential treatments for neurological disorders, inflammatory diseases, and infectious illnesses. The ability to fine-tune the properties of these molecules through structural modifications underscores their value as pharmacological tools.

In conclusion, 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol (CAS No. 1333106-05) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly kinase inhibitors and small-molecule probes. As our understanding of molecular interactions continues to evolve, compounds like this will remain at the forefront of innovation in medicinal chemistry.

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